Technical Guide: 9H-Carbazole-3,6-dicarboxylic Acid (CAS 3215-41-6)
Technical Guide: 9H-Carbazole-3,6-dicarboxylic Acid (CAS 3215-41-6)
[1][2][3][4]
Executive Summary: The Rigid "V-Shape" Architect
9H-Carbazole-3,6-dicarboxylic acid (H₂CDC) is not merely a chemical intermediate; it is a structural cornerstone in the field of reticular chemistry. Distinguished by its rigid carbazole backbone and the specific 90° angular disposition of its carboxylic acid groups, this molecule serves as a critical linker in the synthesis of Metal-Organic Frameworks (MOFs) and porous coordination cages.
Unlike linear linkers (e.g., terephthalic acid) that form cubic lattices, H₂CDC's bent geometry directs the assembly of complex polyhedra, such as cuboctahedra, enabling high-surface-area materials optimized for methane storage (e.g., the DUT and PCN series) and luminescent sensing. This guide dissects the physicochemical profile, synthetic pathways, and application protocols for H₂CDC, designed for researchers requiring high-purity ligand synthesis and functional material design.
Part 1: Molecular Architecture & Physicochemical Profile[5]
The utility of H₂CDC stems from its electronic conjugation and geometric rigidity. The nitrogen atom at position 9 provides a handle for functionalization (e.g., alkylation to tune solubility), while the carboxylates at 3 and 6 drive coordination.
Datasheet: CAS 3215-41-6[1][2][3][4][6][7]
| Property | Specification | Application Note |
| Formula | C₁₄H₉NO₄ | Stoichiometry for MOF assembly calculations. |
| MW | 255.23 g/mol | -- |
| Appearance | White to Off-white Solid | Yellowing indicates oxidation or impurities (often mono-acid). |
| Solubility | DMSO, DMF, DMAc | Soluble in polar aprotic solvents; insoluble in water/DCM. |
| Acidity (pKa) | ~4.2 (COOH), >15 (N-H) | Deprotonation of COOH requires mild base; N-H requires strong base. |
| Fluorescence | λ_em ~350-420 nm | Strong blue emission; acts as an antenna in lanthanide MOFs. |
| Thermal Stability | >300 °C | Suitable for solvothermal MOF synthesis.[1] |
| Geometry | V-Shaped (~90° angle) | Critical for forming MOP-1 type cages and rht-topology MOFs. |
Part 2: Synthetic Pathways & Optimization
Synthesizing H₂CDC with high phase purity is the primary bottleneck in MOF production. Commercial sources often contain mono-carboxylated impurities. We present two validated routes: the Scalable Cyanation Route (preferred for yield) and the Metal-Free Acylation Route (preferred for trace-metal-sensitive applications).
Pathway Logic Visualization
Figure 1: Comparison of the catalytic cyanation route (Route A) versus the Friedel-Crafts/Haloform route (Route B) for H₂CDC synthesis.
Part 3: Functional Applications: The MOF Frontier
The primary utility of H₂CDC lies in Reticular Chemistry . Its V-shape prevents the formation of simple cubic grids, forcing the metal nodes to cluster into higher-order polyhedra.
Gas Storage & Separation (The PCN & DUT Series)
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Mechanism: H₂CDC links Cu(II) paddlewheels to form cuboctahedral cages. These cages pack to form structures with high porosity and specific pore environments suitable for methane (CH₄) storage.
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Key Materials:
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PCN-81 / DUT-48: Isostructural MOFs exhibiting high volumetric methane uptake.[2]
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DUT-49: Known for "negative gas adsorption" (breathing behavior), where the framework contracts upon gas pressure increase.
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Why H₂CDC? The N-H moiety in the carbazole core allows for post-synthetic modification or interaction with guest molecules via hydrogen bonding.
Luminescent Sensing
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Mechanism: The carbazole core is an electron-rich chromophore. In Lanthanide-MOFs (e.g., Tb-MOF), H₂CDC acts as an "antenna," absorbing UV light and transferring energy to the Tb³⁺ ion, resulting in sharp green emission.
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Sensing: The fluorescence is quenched by electron-deficient analytes (e.g., nitroaromatics like TNT) via Photoinduced Electron Transfer (PET).
MOF Assembly Logic
Figure 2: Logic flow from H₂CDC ligand and metal precursors to functional MOF architectures.
Part 4: Experimental Protocols
Protocol A: Scalable Synthesis of H₂CDC (Cyanation Route)
Based on the methodology of Eddaoudi et al. (2014).
Context: This method avoids harsh lithiation and uses stable precursors. It is the industry standard for gram-scale production.
Step 1: Synthesis of 9H-Carbazole-3,6-dicarbonitrile
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Reagents: 3,6-dibromo-9H-carbazole (1 eq), Zn(CN)₂ (1.2 eq), Pd₂(dba)₃ (2 mol%), dppf (4 mol%), Zn dust (10 mol%).
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Solvent: Wet DMF (1% water helps the catalytic cycle).
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Procedure:
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Charge a Schlenk flask with solid reagents.
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Evacuate and backfill with Argon (3x).
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Add DMF and heat to 100 °C for 20 hours.
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Workup: Cool, pour into water. Filter the precipitate. Wash with dilute ammonia (to remove Cu/Zn salts) and water.
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Yield: Typically >85%.
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Step 2: Hydrolysis to H₂CDC
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Reagents: Dinitrile precursor (from Step 1), NaOH (15 eq), CuI (catalytic, 1 mol%).[3]
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Solvent: Water/Ethanol or Water/Glycol mixture.
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Procedure:
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Suspend dinitrile in 20% aqueous NaOH. Add CuI.
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Reflux vigorously for 36 hours. The suspension will eventually clear as the dicarboxylate forms.
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Purification (Critical): Treat with activated charcoal while hot to remove colored impurities. Filter through Celite.
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Precipitation: Acidify filtrate with HCl to pH 2. The white solid precipitates immediately.
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Drying: Vacuum dry at 80 °C.
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Protocol B: MOF Growth (Example: PCN-81 Analogue)
Context: Growing single crystals for XRD or bulk powder for isotherms.
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Precursor Solution: Dissolve H₂CDC (10 mg) in DMF (2 mL).
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Metal Source: Dissolve Cu(NO₃)₂·2.5H₂O (15 mg) in DMF/Ethanol (1:1).
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Modulator: Add 2 drops of HBF₄ or Acetic Acid (controls nucleation rate).
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Heating: Seal in a 20 mL scintillation vial or Pyrex tube. Heat at 85 °C for 24-48 hours.
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Activation: Blue crystals form. Solvent exchange with acetone (3x daily for 3 days) followed by supercritical CO₂ drying is required to preserve porosity.
Part 5: References
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Weseliński, Ł. J., Luebke, R., & Eddaoudi, M. (2014).[4] A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. Synthesis.
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Luebke, R., et al. (2020). Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. Dalton Transactions.[5]
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Sigma-Aldrich. 9H-Carbazole-3,6-dicarboxylic acid Product Sheet.
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Yan, D., et al. (2019). Photochromism of metal–organic frameworks based on carbazole-dicarboxylic acid. Dalton Transactions.[5]
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Zhou, X. H., et al. (2020). Synthesis, Structure and Property of a Metal-organic Framework Based on 9-(2, 6-Dicarboxy-pyridin-4-yl)-9H-carbazole-3, 6-dicarboxylic Acid. Chinese Chemical Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. DSpace [repository.kaust.edu.sa]
- 5. Photochromism of metal–organic frameworks based on carbazole-dicarboxylic acid and bipyridine: sensing adjustment by controlling strut-to-strut energy transfer - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
